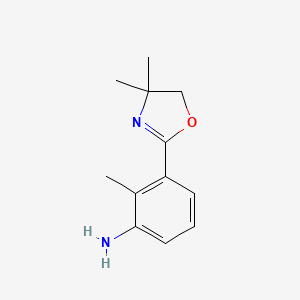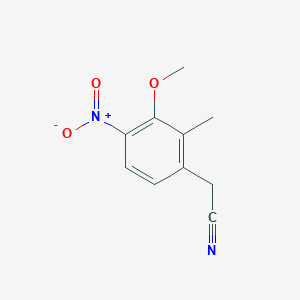
Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an isopropyl group, a nitrophenoxyethyl moiety, and a tert-butyl ester group. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate typically involves the reaction of isopropylamine with 2-(4-nitrophenoxy)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester.
Reduction: Isopropyl-[2-(4-nitrophenoxy)ethyl]carbamic acid.
Substitution: Various alkyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly cholinesterases. It serves as a model compound for understanding the interaction of carbamates with biological molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate involves the inhibition of cholinesterase enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors .
Comparación Con Compuestos Similares
- Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester
- Isopropyl-[2-(4-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester
- Isopropyl-[2-(4-chlorophenoxy)ethyl]carbamic acid tert-butyl ester
Comparison: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes the compound versatile for use in synthetic chemistry and biological studies.
Propiedades
Fórmula molecular |
C16H24N2O5 |
|---|---|
Peso molecular |
324.37 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-nitrophenoxy)ethyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H24N2O5/c1-12(2)17(15(19)23-16(3,4)5)10-11-22-14-8-6-13(7-9-14)18(20)21/h6-9,12H,10-11H2,1-5H3 |
Clave InChI |
GXIDWVJCIYBYBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene](/img/structure/B8385764.png)
![N-[2-(Cyclohexyloxy)phenyl]methanesulfonamide](/img/structure/B8385781.png)
![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)






![1-Chloro-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8385835.png)
![2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine](/img/structure/B8385843.png)



